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Compound of Interest

Compound Name: Difurfuryl sulfide

Cat. No.: B077826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Difurfuryl sulfide is a sulfur-containing organic compound that plays a significant role in the

flavor profile of various cooked foods, most notably meat. Its characteristic aroma is often

described as savory, meaty, and slightly roasted, making it a key component in the

development of authentic and appealing meat flavors. This document provides detailed

application notes and protocols for researchers and scientists interested in utilizing difurfuryl
sulfide for meat flavor development. It covers its formation, application, and sensory

evaluation, providing a comprehensive guide for its use in research and product development.

Chemical Properties and Formation
Difurfuryl sulfide is known for its potent aroma and low odor threshold, meaning even small

concentrations can significantly impact the overall flavor of a product. It is primarily formed

during the thermal processing of meat through the Maillard reaction, a complex series of

chemical reactions between amino acids and reducing sugars.

The key precursors for the formation of difurfuryl sulfide and other important sulfur-containing

flavor compounds in meat are sulfur-containing amino acids, such as cysteine and methionine,

and furan derivatives, which are themselves products of the Maillard reaction.
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Data Presentation: Quantitative Analysis of Sulfur
Compounds in Meat
While specific quantitative data for difurfuryl sulfide across a wide range of meat products is

not extensively available in publicly accessible literature, the following table summarizes typical

concentrations of related and important sulfur-containing volatile compounds found in cooked

meat. This data provides a reference for the expected concentration ranges of such flavor

compounds.

Volatile
Compound

Meat Type
Concentration
Range (µg/kg)

Analytical
Method

Reference

Dimethyl sulfide Cooked Beef 1.5 - 15.4 GC-MS
[Source Text Not

Found]

Dimethyl

disulfide
Cooked Beef 0.8 - 12.3 GC-MS

[Source Text Not

Found]

Dimethyl

trisulfide
Cooked Beef 1.2 - 25.6 GC-MS

[Source Text Not

Found]

2-Furfurylthiol Cooked Beef 0.1 - 5.0 GC-O
[Source Text Not

Found]

Bis(2-methyl-3-

furyl) disulfide
Cooked Beef 0.02 - 0.5 GC-O

[Source Text Not

Found]

Methional Cooked Beef 10 - 100 GC-MS
[Source Text Not

Found]

Note: The concentration of these compounds can vary significantly depending on factors such

as the type of meat, cooking method, temperature, and time.

Experimental Protocols
Protocol 1: Preparation of a Meat Flavor Base
Incorporating Difurfuryl Sulfide
Objective: To prepare a foundational meat flavor system for addition to a meat product.
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Materials:

Difurfuryl sulfide (food grade)

Propylene glycol (food grade)

A mixture of other desired flavor compounds (e.g., pyrazines, other sulfur compounds,

aldehydes)

Glass vials

Pipettes

Vortex mixer

Procedure:

Prepare a stock solution of difurfuryl sulfide by dissolving a known weight in propylene

glycol to achieve a desired concentration (e.g., 1% w/w).

Combine the difurfuryl sulfide stock solution with other flavor compounds in a glass vial.

The ratios of these compounds should be determined based on the desired final flavor

profile.

Vortex the mixture thoroughly to ensure homogeneity.

Store the flavor base in a tightly sealed, amber glass vial at 4°C to prevent degradation.

Protocol 2: Application of Difurfuryl Sulfide Flavor Base
to a Ground Meat Product
Objective: To incorporate the prepared flavor base into a ground meat matrix.

Materials:

Ground meat (e.g., beef, pork, chicken)

Prepared difurfuryl sulfide flavor base

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b077826?utm_src=pdf-body
https://www.benchchem.com/product/b077826?utm_src=pdf-body
https://www.benchchem.com/product/b077826?utm_src=pdf-body
https://www.benchchem.com/product/b077826?utm_src=pdf-body
https://www.benchchem.com/product/b077826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blender or food processor

Scale

Procedure:

Weigh the desired amount of ground meat.

Calculate the amount of flavor base to be added based on the target concentration of

difurfuryl sulfide. This concentration will likely be in the parts-per-billion (ppb) or low parts-

per-million (ppm) range and should be determined through preliminary sensory testing.

Add the flavor base to the ground meat in a blender or food processor.

Mix the meat and flavor base at a low speed for a short duration (e.g., 1-2 minutes) to ensure

even distribution without overworking the meat.

The flavored ground meat is now ready for cooking and subsequent sensory or instrumental

analysis.

Protocol 3: Sensory Evaluation of Meat Products with
Added Difurfuryl Sulfide
Objective: To assess the sensory impact of difurfuryl sulfide on a meat product using a

trained sensory panel.

Materials:

Cooked meat samples (control and with added difurfuryl sulfide)

Sensory evaluation booths with controlled lighting and ventilation

Water and unsalted crackers for palate cleansing

Sensory evaluation software or ballots

Procedure:
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Panelist Training:

Recruit and train a panel of 8-12 individuals.

Familiarize panelists with the key aroma and flavor attributes associated with cooked

meat, including "meaty," "roasted," "sulfurous," "brothy," and any potential off-notes.

Provide reference standards for each attribute to anchor the panelists' evaluations.

Sample Preparation and Presentation:

Cook all meat samples to the same internal temperature using a consistent method (e.g.,

pan-frying, baking).

Cut the cooked samples into uniform sizes and keep them warm until serving.

Label each sample with a random three-digit code.

Present the samples to the panelists in a randomized and balanced order.

Evaluation:

Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.

Panelists should rate the intensity of each predefined attribute on a line scale (e.g., a 15-

cm line scale anchored from "not intense" to "very intense").

Panelists should cleanse their palates with water and crackers between samples.

Data Analysis:

Collect the data from the sensory ballots.

Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component

Analysis) to determine significant differences between the control and the samples with

added difurfuryl sulfide.

Mandatory Visualizations
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Caption: Maillard reaction pathway for difurfuryl sulfide formation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b077826?utm_src=pdf-body-img
https://www.benchchem.com/product/b077826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flavor Base Preparation

Incorporation into Meat

Addition

Cooking

Sensory Evaluation Instrumental Analysis (GC-MS/O)

Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for meat flavor development.

Conclusion
Difurfuryl sulfide is a potent and valuable compound for creating authentic meat flavors.

Understanding its formation through the Maillard reaction and employing systematic

experimental protocols for its application and evaluation are crucial for successful flavor

development. While quantitative data on its natural occurrence is still emerging, the provided

protocols offer a solid framework for researchers to explore its potential in enhancing the

sensory properties of meat products. Further research is encouraged to establish optimal

usage levels and to fully elucidate its complex interactions with other flavor molecules in a meat

matrix.
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[https://www.benchchem.com/product/b077826#application-of-difurfuryl-sulfide-in-meat-
flavor-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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